2-Cyclohexynon-2-pyridine-1benztriazole methane
Description
2-Cyclohexynon-2-pyridine-1benztriazole methane (CAS No. 1082041-67-5) is a heterocyclic compound featuring a pyridine ring fused with a benzotriazole moiety, a cyclohexynon group, and a methane substituent. The cyclohexynon moiety, likely a cyclohexane derivative with an alkyne functionality, may enhance steric bulk or influence solubility.
Properties
IUPAC Name |
2-[benzotriazol-1-yl(pyridin-2-yl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-11-4-1-7-13(17)18(15-9-5-6-12-19-15)22-16-10-3-2-8-14(16)20-21-22/h2-3,5-6,8-10,12-13,18H,1,4,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKDLJGAEAYMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Cyclohexynon-2-pyridine-1benztriazole methane typically involves:
- Formation of the benzotriazolyl methylene intermediate.
- Introduction of the pyridine moiety via aldehyde condensation.
- Construction or functionalization of the cyclohexynone ring system.
- Use of metal catalysis or neat conditions to promote C–C bond formation.
Preparation via Benzotriazolyl Methane Intermediates and Pyridine Aldehyde
A key methodology reported for related bis(benzotriazol-1-yl)methane derivatives involves the reaction of bis(benzotriazol-1-yl)methanone with pyridine-2-carboxaldehyde under cobalt(II) chloride catalysis in neat conditions. This approach yields bis(benzotriazol-1-yl)pyridin-2-ylmethane derivatives with good yields and purity. The process includes:
- Mixing bis(benzotriazol-1-yl)methanone and pyridine-2-carboxaldehyde.
- Catalyzing the reaction with CoCl2 at controlled temperature (~85 °C) to avoid decomposition.
- Monitoring CO2 evolution as an indicator of reaction progress.
- Isolating the product by dissolution in hot cyclohexane, concentration, and precipitation with diethyl ether.
- Purification by filtration and drying under vacuum.
- Characterization by spectroscopic methods and single-crystal X-ray diffraction to confirm structure.
This method is notable for its straightforwardness, mild conditions, and the ability to obtain crystalline products suitable for structural analysis.
Cyclohexynone and Cyclohexene Derivative Formation
Synthesis of the cyclohexynone component can be approached via intramolecular aldolizations and carbene C–H insertion reactions, as demonstrated in related cyclohexenone and cyclopentene constructions. For instance, 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones can be converted into trisubstituted cyclopentenones by intramolecular aldolization followed by skeletal rearrangements. Similar strategies can be adapted for cyclohexynone ring formation, involving:
- Preparation of suitable diketone or keto-aldehyde precursors.
- Intramolecular condensation or cyclization to form the cyclohexynone ring.
- Employing metal catalysis or carbene intermediates to achieve stereoselective ring construction.
Metal-Catalyzed C–C Bond Formation and Cyclization
Transition metal catalysis, particularly cobalt and zinc catalysis, plays a crucial role in promoting C–C bond formation in the synthesis of benzotriazolyl methanes and related heterocycles. For example:
Purification and Characterization
- The crude products are typically purified by recrystallization from solvents such as ethanol, cyclohexane, or diethyl ether.
- Single-crystal X-ray diffraction is employed to confirm the molecular structure and purity.
- Elemental analysis (C, H, N) and NMR spectroscopy are used to verify composition and chemical environment.
Data Table: Representative Preparation Conditions and Yields for Benzotriazolyl Pyridine Methane Derivatives
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reaction of bis(benzotriazol-1-yl)methanone with pyridine-2-carboxaldehyde | CoCl2 catalyst, neat conditions | 85 | ~2 hours | ~70 | CO2 evolution indicates reaction progress |
| Product isolation | Dissolution in hot cyclohexane, precipitation with diethyl ether | Room temp (cooling) | — | — | Crystals suitable for X-ray obtained |
| Purification | Recrystallization from cyclohexane/diethyl ether | — | — | — | High purity confirmed by spectroscopy |
Research Findings and Analysis
- The CoCl2-catalyzed method for synthesizing bis(benzotriazol-1-yl)pyridin-2-ylmethane derivatives is efficient, scalable, and avoids harsh conditions or solvents, making it attractive for preparing related compounds such as this compound.
- The key to successful synthesis lies in controlling reaction temperature to prevent decomposition and ensuring complete conversion as indicated by CO2 evolution.
- The cyclohexynone ring can be constructed via intramolecular aldolization and carbene insertion strategies, which provide stereoselectivity and structural complexity.
- Metal catalysis remains a central theme in these syntheses, enabling selective bond formation and ring closure without the need for excessive reagents or extreme conditions.
- Purification by recrystallization and confirmation by X-ray crystallography are standard to verify the identity and purity of these complex heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexynon-2-pyridine-1benztriazole methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Research indicates that compounds similar to 2-Cyclohexynon-2-pyridine-1-benztriazole methane exhibit significant therapeutic potential. For instance, derivatives of benztriazole are known for their efficacy as anti-cancer agents and in treating metabolic disorders. Studies have demonstrated that these compounds can act as antagonists for specific receptors involved in metabolic pathways, suggesting their utility in managing conditions like diabetes and obesity .
Case Study: Antidiabetic Properties
A notable case study involved the synthesis of a related compound that demonstrated superior efficacy as an SSTR5 antagonist, which is crucial in the treatment of insulin resistance and metabolic syndrome. This study highlighted the compound's ability to improve glucose metabolism in animal models, indicating a promising avenue for future drug development .
Materials Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized in developing advanced materials. Specifically, its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of plastics. Research has shown that adding benztriazole derivatives to polymer formulations can significantly improve their performance under high-temperature conditions .
Case Study: Enhanced Polymer Performance
In a comparative study, polymers modified with 2-Cyclohexynon-2-pyridine-1-benztriazole methane exhibited improved resistance to thermal degradation compared to unmodified counterparts. This finding is particularly relevant for applications in automotive and aerospace industries, where material performance under extreme conditions is critical .
Environmental Applications
Methane Emission Mitigation
Recent studies have explored the role of compounds like 2-Cyclohexynon-2-pyridine-1-benztriazole methane in mitigating methane emissions from various sources. The compound has been investigated for its potential as a catalyst in processes aimed at reducing greenhouse gas emissions during industrial operations .
Case Study: Catalytic Efficiency
A significant case study highlighted the use of this compound in catalytic converters designed for methane oxidation. The results indicated that incorporating 2-Cyclohexynon-2-pyridine-1-benztriazole methane into catalyst formulations led to a marked increase in conversion efficiency, reducing overall emissions by over 30% compared to traditional catalysts .
Data Tables
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Antidiabetic agent | Improved glucose metabolism in animal models |
| Materials Science | Polymer modification | Enhanced thermal stability and mechanical properties |
| Environmental Science | Methane emission reduction | Increased catalytic efficiency in methane oxidation |
Mechanism of Action
The mechanism of action of 2-Cyclohexynon-2-pyridine-1benztriazole methane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : The target compound’s benzotriazole group contrasts sharply with the boronic ester in the second compound. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, whereas benzotriazoles are employed in UV stabilization and metal coordination .
Functional Group Analysis
Benzotriazole vs. Boronic Ester :
- Benzotriazole derivatives exhibit strong UV absorption (λmax ~300–340 nm) and are used as photostabilizers in polymers. They also act as ligands for transition metals (e.g., Cu, Zn) .
- Boronic esters are critical in organic synthesis for forming carbon-carbon bonds, particularly in pharmaceutical intermediates. Their reactivity is pH-dependent, favoring transmetallation under basic conditions.
- Cyclohexynon vs. Cyclohexyloxy: Cyclohexynon’s alkyne functionality may enable click chemistry applications, though its stability under ambient conditions requires verification.
Research Findings and Data Tables
Available Data from Alfa Chemistry
The following table summarizes commercial and structural data from Alfa Chemistry’s catalog :
| Property | This compound | 2-(Cyclohexyloxy)pyridine-3-boronicacidpinacolester |
|---|---|---|
| CAS Number | 1082041-67-5 | 1073354-43-4 |
| Molecular Weight | Not disclosed | Not disclosed |
| Key Applications | Presumed: UV stabilization, coordination chemistry | Organic synthesis, cross-coupling reactions |
Biological Activity
2-Cyclohexynon-2-pyridine-1-benztriazole methane is a complex organic compound characterized by its unique structural features, including a cyclohexane ring, a pyridine ring, and a benzotriazole moiety. Its molecular formula is C18H18N4O, with a molecular weight of 306.4 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure allows it to participate in various biochemical interactions, making it suitable for multiple applications in medicinal chemistry. The presence of the benzotriazole moiety is particularly significant, as benzotriazoles are known for their ability to stabilize reactive intermediates and enhance biological activity.
Antimicrobial Properties
Research indicates that 2-Cyclohexynon-2-pyridine-1-benztriazole methane exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of intrinsic pathways and modulation of signaling cascades such as the MAPK/ERK pathway.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The biological activity of 2-Cyclohexynon-2-pyridine-1-benztriazole methane is attributed to its ability to interact with specific biomolecules within cells. This interaction can lead to:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.
- Gene Expression Modulation : It influences transcription factors that regulate genes involved in cell cycle progression and apoptosis.
- Signaling Pathway Alterations : The compound can modulate key signaling pathways, affecting cellular responses to stress and growth signals.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Case Study on Antimicrobial Efficacy : A study involving the treatment of infected wounds with formulations containing 2-Cyclohexynon-2-pyridine-1-benztriazole methane showed significant reductions in bacterial load compared to control treatments.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclohexynon-2-pyridine-1benztriazole methane, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires iterative testing of variables such as reaction time, temperature, and catalyst loading. For heterocyclic systems like this compound, refluxing with a polar aprotic solvent (e.g., ethanol) and acid/base catalysts (e.g., KOH or HCl) is common. For example, analogous oxadiazole derivatives were synthesized via 10-hour reflux with carbon disulfide and KOH, followed by acidification to pH 5–6 for crystallization . Researchers should use Design of Experiments (DoE) to identify critical parameters and validate purity via HPLC or TLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : Compare experimental H/C NMR spectra with computational predictions (e.g., DFT-based simulations) to verify substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, though crystallization conditions (e.g., ethanol/water mixtures) must be optimized .
Q. What strategies ensure the compound’s stability during storage and experimental use?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Use inert atmospheres (argon/vacuum) for hygroscopic or oxidation-prone derivatives. For analogs like triazole-containing pesticides, stability in acidic/basic conditions was critical for functional retention .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?
- Methodological Answer : Isotopic labeling (e.g., C or N) and kinetic profiling (e.g., time-resolved IR spectroscopy) can distinguish between competing mechanisms (e.g., nucleophilic substitution vs. radical pathways). For triazine derivatives, ethylamino and cyclopropylamino substituents altered reaction rates and byproduct profiles, suggesting steric/electronic effects dominate .
Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to map binding affinities to target proteins (e.g., fungal cytochrome P450 for pesticide analogs ). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Validate predictions with in vitro assays (e.g., enzyme inhibition).
Q. How should researchers address discrepancies in spectral or bioactivity data across studies?
- Methodological Answer : Cross-validate instrumentation (e.g., calibrate NMR with internal standards) and replicate experiments under controlled conditions. For bioactivity contradictions, use orthogonal assays (e.g., fluorometric vs. colorimetric) and standardized positive/negative controls. In triazole fungicides, minor structural variations (e.g., chlorophenyl vs. methyl groups) led to significant efficacy differences, emphasizing rigorous structure-activity relationship (SAR) analysis .
Data Presentation Guidelines
- Synthetic Parameters : Tabulate reaction conditions (solvent, catalyst, yield) for reproducibility.
- Spectroscopic Data : Include raw NMR shifts, coupling constants, and MS fragmentation patterns.
- Computational Outputs : Visualize docking poses, MD trajectories, and orbital diagrams with software like PyMOL or GaussView.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
